molecular formula C8H17NO3 B219030 3-Hydroxycholesta-5,8,22-trien-7-one CAS No. 121714-74-7

3-Hydroxycholesta-5,8,22-trien-7-one

Cat. No. B219030
CAS RN: 121714-74-7
M. Wt: 396.6 g/mol
InChI Key: AYNFEPVYJBGXLS-ODMVIQNVSA-N
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Description

3-Hydroxycholesta-5,8,22-trien-7-one, also known as 3-HCT-7-one, is a steroidal compound that has gained increasing attention in recent years due to its potential applications in scientific research. This compound is a derivative of cholesterol and has been found to exhibit various biological activities, making it a promising candidate for further study.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthetic Methods : A synthetic method involving cholesta-trienes like 3-Hydroxycholesta-5,8,22-trien-7-one was developed, providing an efficient process for producing vitamin D3 metabolites and derivatives (Kaneko, 1974).

Biological Activities in Marine Organisms

  • Marine Sponge Sterols : In marine sponges, compounds similar to this compound were identified, suggesting potential biological activities or ecological roles in marine environments (Aiello et al., 1988).

Metabolism and Biochemical Transformations

  • Dehydroxylation Processes : In rat liver, the dehydroxylation of hydroxysterols, structurally related to this compound, was observed, highlighting the compound's metabolic relevance (Boberg et al., 1989).

Sterol Analysis and Diagnostic Methods

  • Diagnostic Applications : The compound's structure was utilized in developing diagnostic methods for specific syndromes, such as the Smith-Lemli-Opitz syndrome, indicating its relevance in medical research (Honda et al., 1996).

Potential Therapeutic Implications

  • Neuroprotective Properties : Research on derivatives of 22R-hydroxycholesterol, structurally related to this compound, revealed neuroprotective properties against beta-amyloid toxicity, suggesting potential therapeutic implications in neurodegenerative diseases like Alzheimer's (Lecanu et al., 2004).

properties

CAS RN

121714-74-7

Molecular Formula

C8H17NO3

Molecular Weight

396.6 g/mol

IUPAC Name

(3S,10S,13R,14R,17R)-3-hydroxy-10,13-dimethyl-17-[(E,2R)-6-methylhept-3-en-2-yl]-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one

InChI

InChI=1S/C27H40O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h6,8,16-18,20-22,28H,7,9-15H2,1-5H3/b8-6+/t18-,20+,21-,22+,26+,27-/m1/s1

InChI Key

AYNFEPVYJBGXLS-ODMVIQNVSA-N

Isomeric SMILES

C[C@H](/C=C/CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CC(C)CC=CC(C)C1CCC2C1(CCC3=C2C(=O)C=C4C3(CCC(C4)O)C)C

Canonical SMILES

CC(C)CC=CC(C)C1CCC2C1(CCC3=C2C(=O)C=C4C3(CCC(C4)O)C)C

synonyms

3-HCTO
3-hydroxycholesta-5,8,22-trien-7-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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